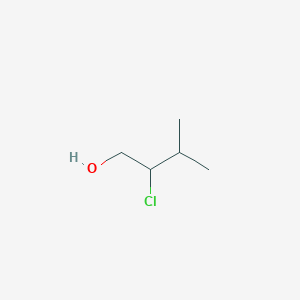

2-Chloro-3-methylbutan-1-ol

描述

2-Chloro-3-methylbutan-1-ol (C₅H₁₁ClO, molecular weight: 122.45 g/mol) is a halogenated primary alcohol characterized by a hydroxyl (-OH) group on carbon 1, a chlorine atom on carbon 2, and a methyl (-CH₃) substituent on carbon 3. Its synthesis often involves chlorination procedures catalyzed by chiral organocatalysts, such as (R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one trifluoroacetic acid salt, yielding enantiomerically pure derivatives like (2R,3R)-configured analogs with high efficiency (75% isolated yield) . Key spectral data include IR absorption bands at 3070 cm⁻¹ (C-H stretch) and 1111 cm⁻¹ (C-Cl stretch), as well as HRMS confirmation (m/z = 347.2020 for lithiated adducts) .

This compound is primarily used in asymmetric synthesis, notably in Roche ester derivatives, which are critical intermediates for pharmaceuticals and natural products .

属性

IUPAC Name |

2-chloro-3-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-4(2)5(6)3-7/h4-5,7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRHUICOVVSGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513257 | |

| Record name | 2-Chloro-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55068-34-3 | |

| Record name | 2-Chloro-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

2-Chloro-3-methylbutan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-butanol with thionyl chloride (SOCl2) under controlled conditions. This reaction replaces the hydroxyl group with a chlorine atom, forming the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and distillation columns. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The compound is typically distilled under reduced pressure to separate it from any impurities .

化学反应分析

Elimination Reactions

2-Chloro-3-methylbutan-1-ol undergoes dehydrohalogenation under alkaline conditions, producing alkenes. The reaction follows the E2 mechanism, where a base abstracts a β-hydrogen, leading to the simultaneous elimination of HCl and formation of a double bond.

Key Findings:

-

Major Product : Treatment with ethanolic KOH yields 2-methyl-2-butene (72–74%) as the dominant product due to Zaitsev’s rule, favoring the more substituted alkene .

-

Minor Pathways : Competing 1,2-elimination produces 3-methyl-1-butene (25–28%) .

Table 1: Elimination Reaction Outcomes

| Base/Conditions | Major Product | Yield | Mechanism |

|---|---|---|---|

| Ethanolic KOH, Δ | 2-methyl-2-butene | 72% | E2 |

| Aqueous NaOH | 2-methyl-2-butene | 68% | E2 |

| Isopropyl amine | 3-methyl-1-butene | 25% | E2 |

Substitution Reactions

The chlorine atom participates in nucleophilic substitution (SN2/SNi), while the hydroxyl group can act as a leaving group under specific conditions.

SN2 Reactions:

-

Hydroxide Substitution : In aqueous NaOH, the Cl atom is replaced by -OH, forming 3-methylbutane-1,2-diol via an SN2 mechanism.

-

Amine Substitution : Reaction with isopropyl amine yields 3-isopropylamino-1-butanol (SN2 pathway) .

SNi (Intramolecular Substitution):

In anhydrous acidic conditions, the compound undergoes intramolecular substitution to form 2-methyloxetane , a four-membered cyclic ether .

Table 2: Substitution Reaction Comparison

| Reagent/Conditions | Product | Mechanism | Yield |

|---|---|---|---|

| NaOH (aq), Δ | 3-Methylbutane-1,2-diol | SN2 | 12% |

| Isopropyl amine, Δ | 3-Isopropylamino-1-butanol | SN2 | 1% |

| H₂SO₄ (cat.), Δ | 2-Methyloxetane | SNi | 74% |

Oxidation:

The hydroxyl group is oxidized to a ketone or carboxylic acid using strong oxidizing agents:

-

KMnO₄/H⁺ : Converts the alcohol to 2-chloro-3-methylbutanoic acid via a ketone intermediate.

-

CrO₃ : Forms 2-chloro-3-methylbutanal as the primary product.

Reduction:

-

LiAlH₄ : Reduces the compound to 2-chloro-3-methylbutane by replacing -OH with -H.

-

H₂/Pd : Catalytic hydrogenation removes the Cl atom, yielding 3-methyl-1-butanol .

Mechanistic Insights

-

Steric Effects : The branched structure hinders SN2 pathways, favoring SNi or elimination .

-

Thermodynamic Control : 1,4-Elimination dominates over 1,2-elimination due to greater stability of the resulting alkene .

-

Solvent Influence : Polar aprotic solvents enhance SN2 reactivity, while protic solvents favor elimination .

科学研究应用

Scientific Research Applications

- Chemistry 2-Chloro-3-methylbutan-1-ol is utilized as an intermediate in synthesizing various organic compounds.

- Biology The compound can be employed in studies that involve enzyme-catalyzed reactions and metabolic pathways.

- Medicine It may function as a precursor in synthesizing biologically active molecules with potential therapeutic applications.

Chemical Reactions

2-Chloro-3-methylpentan-1-ol can undergo several chemical reactions due to the presence of both a hydroxyl group and a chlorine atom.

- Oxidation : The hydroxyl group can be oxidized to form 2-chloro-3-methylpentanal or further to 2-chloro-3-methylpentanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction : The compound can be reduced to 2-chloro-3-methylpentane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

- Substitution : The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form 3-methylpentane-1,2-diol, or with amines to form corresponding amines.

The biological activity of 2-Chloro-3-methylpentan-1-ol is related to its role as an intermediate in organic reactions and its potential effects on metabolic pathways. The hydroxyl group and chlorine atom enable it to participate in nucleophilic substitution reactions, potentially influencing enzyme-catalyzed reactions.

Case Studies and Research Findings

- Enzyme-Catalyzed Reactions : this compound can act as a substrate for specific enzymes, influencing metabolic pathways involved in synthesizing biologically active compounds.

- Pharmaceutical Applications : This compound has been investigated as a precursor for synthesizing pharmaceuticals with potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

作用机制

The mechanism of action of 2-Chloro-3-methylbutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can affect the compound’s reactivity and its ability to participate in different chemical pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

2-Chloro-3-methylbutan-1-ol vs. 3-Methyl-2-buten-1-ol (C₅H₁₀O)

- Structural Differences :

- This compound features a chlorine atom and hydroxyl group on adjacent carbons, while 3-methyl-2-buten-1-ol contains a conjugated double bond (C=C) between carbons 2 and 3.

- The former is a saturated halogenated alcohol; the latter is an unsaturated primary alcohol.

- Synthesis: this compound is synthesized via organocatalytic chlorination . 3-Methyl-2-buten-1-ol may be prepared through acid-catalyzed hydration of isoprene or reduction of corresponding ketones.

This compound vs. 1-Chloro-3,3-dimethylbutan-2-ol (C₆H₁₃ClO)

- Structural Differences :

- The chlorine in 1-chloro-3,3-dimethylbutan-2-ol is on carbon 1, while the hydroxyl is on carbon 2, accompanied by two methyl groups on carbon 3.

- This compound is a secondary alcohol with significant steric hindrance due to branching.

- Reactivity :

Physical and Chemical Properties

Key Observations :

- Boiling Points : Unsaturated alcohols (e.g., 3-methyl-2-buten-1-ol) exhibit lower boiling points than halogenated analogs due to reduced polarity.

- Acidity: The electron-withdrawing chlorine in this compound increases acidity compared to non-halogenated alcohols.

- Synthetic Utility : Chlorinated alcohols are preferred for stereoselective synthesis, while unsaturated alcohols serve as precursors for fragrances or polymer intermediates .

生物活性

2-Chloro-3-methylbutan-1-ol, with the chemical formula CHClO and CAS number 55068-34-3, is an organochlorine compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 122.593 g/mol

- Molecular Structure : The compound features a chlorine atom at the second carbon and a hydroxyl group at the first carbon of a branched butanol structure.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicological Effects

Research indicates that chlorinated alcohols can exhibit cytotoxic effects on various cell lines. For instance, studies have shown that compounds like this compound can induce apoptosis in human liver cells, highlighting potential hepatotoxic effects. The mechanism appears to involve oxidative stress and mitochondrial dysfunction, which are common pathways in chlorinated organic compound toxicity .

2. Antimicrobial Properties

Chlorinated compounds often possess antimicrobial properties. A study assessed the efficacy of various chlorinated alcohols against bacterial strains, reporting that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential use as a disinfectant or preservative .

3. Metabolic Pathways

The metabolism of this compound involves its conversion to less toxic metabolites via cytochrome P450 enzymes. This biotransformation is critical for reducing its potential toxicity and enhancing its elimination from biological systems .

Case Studies

Several case studies have investigated the biological implications of exposure to this compound:

Case Study 1: Hepatotoxicity in Rodent Models

A study conducted on rodent models exposed to varying concentrations of this compound found dose-dependent liver damage characterized by elevated liver enzymes and histopathological changes. The study concluded that prolonged exposure could lead to significant hepatic injury .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound effectively inhibited bacterial growth, suggesting potential applications in food safety and preservation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 122.593 g/mol |

| CAS Number | 55068-34-3 |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Hepatotoxicity | Dose-dependent liver damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。